molecular formula C17H18N4O2S B2392104 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034452-65-6

1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2392104
CAS No.: 2034452-65-6
M. Wt: 342.42
InChI Key: VBQBUSMTJGZWHR-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Biological Activity

The compound 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of 316.38 g/mol. It features a methoxyphenyl group, a thiophenyl moiety, and a pyrazole structure, which are known for their varied biological activities.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with pyrazole scaffolds have shown effectiveness against various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Compounds containing thiophene rings often display antimicrobial properties. A study highlighted that derivatives with similar structures exhibited activity against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been observed in related compounds, contributing to their cytotoxic effects on cancer cells .

Case Studies

StudyFindings
A study on pyrazole derivativesShowed significant cytotoxicity against multiple cancer cell lines with IC50 values in the micromolar range .
Investigation of thiophene-based compoundsDemonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Research on anti-inflammatory effectsFound that similar urea derivatives effectively reduced inflammation markers in vitro .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-16-5-3-2-4-15(16)19-17(22)18-8-10-21-9-6-14(20-21)13-7-11-24-12-13/h2-7,9,11-12H,8,10H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQBUSMTJGZWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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